6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE

CAS No.:

Cat. No.: VC13634483

Molecular Formula: C13H11Cl2N5O4

Molecular Weight: 372.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11Cl2N5O4 |

|---|---|

| Molecular Weight | 372.16 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

| Standard InChI Key | PJLVTVAIERNDEQ-WLHGVMLRSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C/C(=O)O)\C(=O)O |

| SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

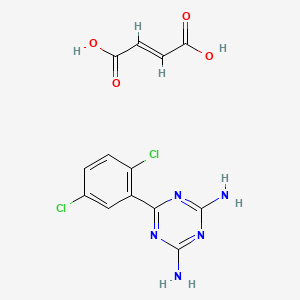

6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate (CAS: 84504-69-8) is a salt formed by the reaction of the free base irsogladine (C₉H₇Cl₂N₅) with maleic acid (C₄H₄O₄). The maleate counterion improves solubility in polar solvents, facilitating pharmaceutical formulation . Key structural features include:

-

A triazine ring with amino groups at positions 2 and 4.

-

A 2,5-dichlorophenyl group at position 6.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇Cl₂N₅·C₄H₄O₄ |

| Molecular Weight | 372.16 g/mol |

| Melting Point | 183–186°C (decomposes) |

| Solubility | Sparingly soluble in methanol; insoluble in water |

| Partition Coefficient | 1.4 (n-octanol/pH 1.2 buffer) |

| Stability | Stable under inert atmosphere at 2–8°C |

Synthesis and Manufacturing

Synthesis Pathway

The synthesis involves sequential oxidation, nitrification, and cyclization steps:

-

Oxidation of 2,5-dichlorotoluene: Reacted with potassium permanganate in pyridine to yield 2,5-dichlorobenzoic acid.

-

Nitrile Formation: Treated with sulfamic acid and urea under heat to produce 2,5-dichlorobenzonitrile.

-

Triazine Cyclization: Reacted with cyanoguanidine in ethylene glycol with potassium hydroxide catalysis at 110°C .

The maleate salt is formed by neutralizing irsogladine with maleic acid in methoxyethanol, followed by recrystallization .

Pharmacological Mechanisms

cAMP Modulation

Irsogladine maleate non-selectively inhibits phosphodiesterase (PDE) isozymes, elevating intracellular cAMP levels in gastric epithelial cells. This enhances gap junctional communication, promoting mucosal repair .

Anti-Inflammatory Effects

The compound suppresses NSAID-induced TNF-α, IL-8, and RANTES production in co-cultures of gastric epithelial cells and H. pylori. It also reduces myeloperoxidase (MPO) activity, indicating attenuated neutrophil infiltration .

Mucosal Protection

In rat models, irsogladine maleate:

-

Increases mucosal blood flow by 40% at ulcer margins.

-

Reduces ethanol-induced epithelial desquamation by 72%.

-

Inhibits reactive oxygen species (ROS) generation by 65% in human neutrophils .

Clinical Applications

Gastric Ulcer Healing

A double-blind trial (n = 322) compared irsogladine maleate (4 mg/day) against placebo after H. pylori eradication therapy:

Table 2: Ulcer Healing Rates

| Group | Healing Rate (%) | P-value |

|---|---|---|

| Irsogladine maleate | 83.0 | 0.0276 |

| Placebo | 72.2 | — |

Subgroup analysis of eradication failures showed a 57.9% healing rate with irsogladine vs. 26.1% with placebo (P = 0.0366) .

NSAID-Induced Gastropathy

In a 2019 trial (n = 76), irsogladine maleate (2 mg twice daily) reduced endoscopic edema scores by 44% in H. pylori-negative patients using NSAIDs/aspirin (P = 0.0154). No ulcers developed in the treatment group versus two cases in the placebo cohort .

Pharmacokinetics and Metabolism

Absorption and Distribution

-

Tₘₐₓ: 1.3–1.4 hours post-oral administration.

-

Cₘₐₓ: 83.6–84.0 ng/mL for 4 mg doses.

Bioequivalence

A crossover study (n = 20) demonstrated equivalence between film-coated and sugar-coated tablets:

Table 3: Bioequivalence Parameters

| Parameter | Test Tablet | Reference Tablet |

|---|---|---|

| AUC₀–₅₀₄ (ng·h/mL) | 11,005.4 | 10,998.2 |

| T₁/₂ (h) | 126.7 | 131.1 |

Analytical Methods

HPLC–ESI–MS/MS Quantification

A validated method uses lamotrigine as an internal standard:

-

Column: C₁₈ (150 × 2.1 mm, 5 µm).

-

Mobile Phase: 0.1% formic acid/acetonitrile (70:30).

Table 4: Validation Parameters

| Parameter | Value |

|---|---|

| Precision (RSD%) | ≤4.8 |

| Accuracy (%) | 93.2–100.6 |

| Linearity (R²) | 0.999 |

Future Directions

Potential applications under investigation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume